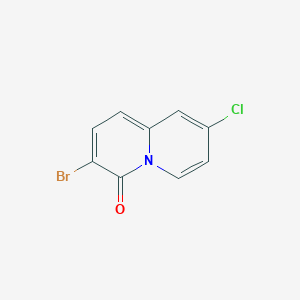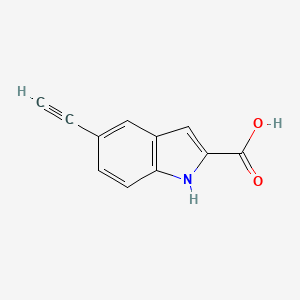![molecular formula C10H18ClN B13462977 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable methods such as photoredox catalysis or triethylborane-catalyzed reactions. These methods allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale, making them suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing phenyl rings in biologically active compounds. This replacement can enhance the compound’s solubility, potency, and metabolic stability . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain energy and unique structure.
[1.1.1]Propellane: Another bicyclic compound with similar structural features.
Cubane: A highly strained bicyclic compound with a cubic structure.
Uniqueness
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the piperidine moiety. This combination provides a three-dimensional structure that can enhance the compound’s properties, making it a valuable tool in drug discovery and materials science .
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
188.71 g/mol |
Nom IUPAC |
4-(3-deuterio-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-11-4-2-9(1)10-5-8(6-10)7-10;/h8-9,11H,1-7H2;1H/i8D; |
Clé InChI |
TYAXZHDMUMSFLX-RKMPQLHESA-N |
SMILES isomérique |
[2H]C12CC(C1)(C2)C3CCNCC3.Cl |
SMILES canonique |
C1CNCCC1C23CC(C2)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B13462900.png)


![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)






